molecular formula C15H19N5O2S B2804059 N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide CAS No. 1421481-72-2

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide

Cat. No.: B2804059
CAS No.: 1421481-72-2
M. Wt: 333.41
InChI Key: LDQQAGXNUFRECZ-UHFFFAOYSA-N
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Description

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenylpiperazine moiety linked to a pyrimidine ring, which is further connected to a methanesulfonamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide typically involves multi-step organic reactionsThe final step involves the addition of the methanesulfonamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other molecular pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor makes it particularly valuable in the field of neurodegenerative disease research .

Biological Activity

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of neuroscience and pharmacology. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrimidine ring, a piperazine moiety, and a methanesulfonamide group. Its molecular formula is C16H20N4O2SC_{16}H_{20}N_4O_2S with a molecular weight of approximately 356.43 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions within biological systems.

1. Inhibition of Acetylcholinesterase (AChE)

One of the primary biological activities attributed to this compound is its ability to inhibit acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine in the synaptic cleft, and its inhibition can lead to increased cholinergic signaling. Such properties make this compound a candidate for treating neurodegenerative diseases like Alzheimer’s disease, where cholinergic dysfunction is prevalent.

2. Anticonvulsant Activity

Research has shown that derivatives of compounds containing the piperazine structure exhibit anticonvulsant properties. A study involving N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated significant efficacy in animal models of epilepsy, particularly in maximal electroshock (MES) tests. The results indicated that certain derivatives provided protection against seizures, suggesting a potential application in epilepsy treatment .

3. Interaction with Neurotransmitter Receptors

The structural components of this compound suggest potential interactions with various neurotransmitter receptors, including serotonin and dopamine receptors. Compounds with similar structures have been noted for their effects on mood disorders and anxiety, indicating that this compound may also possess anxiolytic or antidepressant properties .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Structural Feature Effect on Activity
Piperazine Moiety Enhances interaction with neurotransmitter receptors
Pyrimidine Ring Critical for AChE inhibition and anticonvulsant activity
Methanesulfonamide Group May improve solubility and bioavailability

The combination of these features allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications.

Study 1: Anticonvulsant Efficacy

In a controlled study, various derivatives were synthesized and tested for their anticonvulsant activity using the MES model. The most promising derivative exhibited protective effects at doses of 100 mg/kg and 300 mg/kg, highlighting the importance of lipophilicity in determining efficacy .

Study 2: Neurotransmitter Modulation

Another study focused on the modulation of serotonin receptors by compounds structurally similar to this compound. Results indicated significant binding affinity to serotonin receptors, suggesting potential applications in treating depression and anxiety disorders.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-23(21,22)18-13-11-16-15(17-12-13)20-9-7-19(8-10-20)14-5-3-2-4-6-14/h2-6,11-12,18H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQQAGXNUFRECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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